{1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
- This compound’s intricate arrangement suggests potential biological activity.
1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves cyclization reactions to form the pyridazinone ring, followed by acetylation and cyclohexylation steps.
Reaction Conditions: These would depend on the specific synthetic pathway.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction, but modifications to the pyridazinone or acetyl group are likely.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
Mechanism of Action
Targets: It might interact with specific proteins, enzymes, or receptors.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of pyridazinone, thiophene, and acetyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other pyridazinones, thiophene derivatives, and acetylated molecules.
Properties
Molecular Formula |
C19H23N3O4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[1-[[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23N3O4S/c23-16(20-13-19(11-18(25)26)8-2-1-3-9-19)12-22-17(24)7-6-14(21-22)15-5-4-10-27-15/h4-7,10H,1-3,8-9,11-13H2,(H,20,23)(H,25,26) |
InChI Key |
WEJZIXZXTHLYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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